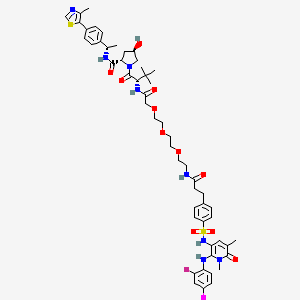

PROTAC MEK1 Degrader-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C53H66FIN8O11S2 |

|---|---|

Molecular Weight |

1201.2 g/mol |

IUPAC Name |

(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[3-[4-[[2-(2-fluoro-4-iodoanilino)-1,5-dimethyl-6-oxo-3-pyridinyl]sulfamoyl]phenyl]propanoylamino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C53H66FIN8O11S2/c1-32-26-43(49(62(7)51(32)68)59-42-18-15-38(55)27-41(42)54)61-76(70,71)40-16-8-35(9-17-40)10-19-45(65)56-20-21-72-22-23-73-24-25-74-30-46(66)60-48(53(4,5)6)52(69)63-29-39(64)28-44(63)50(67)58-33(2)36-11-13-37(14-12-36)47-34(3)57-31-75-47/h8-9,11-18,26-27,31,33,39,44,48,59,61,64H,10,19-25,28-30H2,1-7H3,(H,56,65)(H,58,67)(H,60,66)/t33-,39+,44-,48+/m0/s1 |

InChI Key |

RQBUNBWHIATPNI-WQWWALRQSA-N |

Isomeric SMILES |

CC1=CC(=C(N(C1=O)C)NC2=C(C=C(C=C2)I)F)NS(=O)(=O)C3=CC=C(C=C3)CCC(=O)NCCOCCOCCOCC(=O)N[C@H](C(=O)N4C[C@@H](C[C@H]4C(=O)N[C@@H](C)C5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C |

Canonical SMILES |

CC1=CC(=C(N(C1=O)C)NC2=C(C=C(C=C2)I)F)NS(=O)(=O)C3=CC=C(C=C3)CCC(=O)NCCOCCOCCOCC(=O)NC(C(=O)N4CC(CC4C(=O)NC(C)C5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

What is the mechanism of action for PROTAC MEK1 Degrader-1?

An in-depth guide to the mechanism of action for PROTAC-mediated degradation of MEK1, with a focus on pioneering compounds in its class.

Core Mechanism of Action: PROTAC MEK1 Degrader-1

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic strategy designed to eliminate specific proteins from the cellular environment rather than merely inhibiting their function. A PROTAC is a heterobifunctional small molecule comprising three key components: a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] This design allows the PROTAC to act as a bridge, bringing the target protein into close proximity with an E3 ligase.[3]

The primary mechanism of action for a MEK1 PROTAC degrader involves hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).[1][3] The process unfolds as follows:

-

Ternary Complex Formation : The PROTAC molecule simultaneously binds to the MEK1 protein and an E3 ubiquitin ligase, forming a ternary complex (MEK1-PROTAC-E3 Ligase). The most cited early MEK1/2 degraders, such as MS432 and another referred to as "this compound", utilize the von Hippel-Lindau (VHL) E3 ligase.[4][5][6] Other research has also explored the use of the cereblon (CRBN) E3 ligase.[1]

-

Ubiquitination : Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the MEK1 protein. This process is repeated to form a polyubiquitin chain.

-

Proteasomal Degradation : The polyubiquitin chain acts as a recognition signal for the 26S proteasome.[3] The proteasome captures the polyubiquitinated MEK1, unfolds it, and degrades it into small peptides. The PROTAC molecule is then released and can catalyze another round of degradation.

This event-driven, catalytic mode of action distinguishes PROTACs from traditional inhibitors, allowing for the removal of the entire protein scaffold and its associated functions, both catalytic and non-catalytic.[1]

Signaling Pathway Context: The MAPK/ERK Cascade

MEK1 (Mitogen-activated protein kinase kinase 1) is a central component of the RAS-RAF-MEK-ERK signaling pathway.[7][8] This cascade is a critical regulator of numerous cellular processes, including proliferation, differentiation, and survival.[7] Hyperactivation of this pathway, often due to mutations in genes like BRAF and RAS, is a hallmark of approximately 30% of human cancers.[7]

By degrading MEK1, PROTACs effectively shut down this signaling cascade at a critical junction. The depletion of MEK1 protein prevents the phosphorylation and subsequent activation of its only known substrates, ERK1 and ERK2.[6][7] This suppression of ERK signaling ultimately inhibits cancer cell proliferation and survival.[6][7]

Visualizing the Mechanism and Pathway

Below are diagrams illustrating the core concepts of PROTAC action and the relevant signaling pathway.

Caption: General mechanism of action for a MEK1 PROTAC degrader.

Caption: Site of action for MEK1 PROTACs in the MAPK/ERK signaling cascade.

Quantitative Data Summary

The efficacy of MEK1 PROTACs is typically quantified by their DC₅₀ (concentration for 50% maximal degradation) and GI₅₀/IC₅₀ (concentration for 50% growth/proliferation inhibition) values.

| Compound Name | Target(s) | Cell Line | DC₅₀ (MEK1) | DC₅₀ (MEK2) | GI₅₀ / IC₅₀ | Reference(s) |

| MS432 | MEK1/2 | HT29 | 31 nM | 17 nM | 30 - 200 nM (range) | [4][7][9] |

| COLO 205 | 18 ± 7 nM | 11 ± 2 nM | Not specified | [9] | ||

| UACC 257 | 56 ± 25 nM | 27 ± 19 nM | Not specified | [9] | ||

| This compound (Compound 3) | MEK1 | A375 | Not specified | Not specified | pIC₅₀ = 7.0 | [5][10] |

| P6b | MEK1/2 | A549 | 0.3 µM (300 nM) | 0.2 µM (200 nM) | 27.3 µM | [11] |

| A375 | Not specified | Not specified | 2.8 µM | [11] |

Experimental Protocols

The mechanism and efficacy of MEK1 PROTACs are validated through a series of key experiments.

Western Blotting for Protein Degradation

-

Objective : To quantify the reduction in MEK1, MEK2, and downstream p-ERK protein levels following treatment with the PROTAC.

-

Methodology :

-

Cell Culture and Treatment : Cancer cell lines (e.g., HT-29, A375) are seeded and allowed to adhere. Cells are then treated with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 8, 12, or 24 hours).[1]

-

Lysis : After treatment, cells are washed with PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Quantification : Protein concentration is determined using a BCA assay to ensure equal loading.

-

Electrophoresis and Transfer : Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting : The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated with primary antibodies specific for MEK1, MEK2, phospho-ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH or β-actin).

-

Detection : After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Protein band intensity is quantified using densitometry software.

-

Confirmation of Proteasome- and E3 Ligase-Dependent Degradation

-

Objective : To confirm that protein loss is due to the specific PROTAC mechanism.

-

Methodology :

-

Pre-treatment with Inhibitors : Cells are pre-treated for 1-2 hours with specific inhibitors before the PROTAC is added.[1]

-

Proteasome Inhibitor : MG-132 (e.g., 3 µM) to block proteasomal degradation.

-

E3 Ligase Inhibitor : MLN4924 (a NEDD8-activating enzyme inhibitor that blocks cullin-RING ligase activity) or a high concentration of the free E3 ligase ligand (e.g., VH032 for VHL) to competitively block PROTAC binding to the E3 ligase.[1]

-

Target Engagement Control : A high concentration of the MEK1 inhibitor warhead (e.g., PD0325901) to competitively block PROTAC binding to MEK1.[1]

-

-

PROTAC Treatment : The MEK1 PROTAC is added at a concentration known to cause degradation (e.g., 0.1 µM or 0.3 µM) and incubated for an additional period (e.g., 8 hours).[1]

-

Analysis : Protein levels are assessed by Western Blot. A rescue of MEK1 protein levels in the presence of these inhibitors confirms that degradation is dependent on the proteasome, the specific E3 ligase, and engagement with the target protein.

-

Cell Proliferation Assay (GI₅₀/IC₅₀ Determination)

-

Objective : To measure the functional consequence of MEK1 degradation on cancer cell growth.

-

Methodology :

-

Cell Seeding : Cells are seeded in 96-well plates.

-

Treatment : After 24 hours, cells are treated with a serial dilution of the PROTAC degrader.

-

Incubation : Cells are incubated for a prolonged period, typically 72 hours, to allow for effects on proliferation.[9]

-

Viability Measurement : Cell viability is assessed using reagents like CellTiter-Glo® (measures ATP), MTS, or by staining with crystal violet.

-

Data Analysis : The results are normalized to DMSO-treated controls, and the concentration that inhibits cell growth by 50% (GI₅₀ or IC₅₀) is calculated using non-linear regression analysis.

-

Global Proteomics for Selectivity Profiling

-

Objective : To determine the selectivity of the PROTAC degrader across the entire proteome.

-

Methodology :

-

Treatment : Cells are treated with the PROTAC degrader (at a potent concentration) or a DMSO control for a defined period (e.g., 8 hours).[1][6]

-

Protein Extraction and Digestion : Total protein is extracted, quantified, and digested into peptides (e.g., using trypsin).

-

Mass Spectrometry (MS) : Peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis : The MS data is processed to identify and quantify thousands of proteins. The abundance of each protein in the PROTAC-treated sample is compared to the control. Results are often displayed as a volcano plot, highlighting proteins that are significantly downregulated. High selectivity is demonstrated if only MEK1 and MEK2 levels are significantly reduced.[1]

-

Caption: A typical experimental workflow for characterizing a MEK1 PROTAC degrader.

References

- 1. Potent and Selective Mitogen-Activated Protein Kinase Kinase 1/2 (MEK1/2) Heterobifunctional Small-molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MS432 | MEK1/2 PROTAC Degrader | DC Chemicals [dcchemicals.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. cancer-research-network.com [cancer-research-network.com]

- 8. mdpi.com [mdpi.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. abmole.com [abmole.com]

- 11. Discovery of Coumarin-Based MEK1/2 PROTAC Effective in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Era in MAPK Pathway Targeting: A Technical Guide to First-in-Class MEK1/2 Degraders

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the RAS-RAF-MEK-ERK cascade, is a cornerstone of cell signaling, and its hyperactivation is a hallmark of numerous cancers. While small-molecule inhibitors targeting MEK1/2 have achieved clinical success, their efficacy is often curtailed by acquired resistance. This has spurred the development of a novel therapeutic modality: targeted protein degradation. This technical guide provides an in-depth overview of the discovery and development of first-in-class MEK1/2 degraders, a revolutionary approach designed to eliminate the MEK1/2 proteins entirely, offering a potential strategy to overcome inhibitor resistance and improve therapeutic outcomes. We will delve into their mechanism of action, present key preclinical data, detail essential experimental protocols, and visualize the complex biological processes involved.

Introduction: The Rationale for MEK1/2 Degradation

The MAPK/ERK signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and survival.[1] MEK1 and MEK2 are dual-specificity kinases that act as central nodes in this cascade, phosphorylating and activating their sole substrates, ERK1 and ERK2.[2][3][4] Dysregulation of this pathway, often through mutations in upstream components like RAS or RAF, is a major driver of oncogenesis.[5]

While MEK1/2 inhibitors have been developed and approved, their long-term use can lead to resistance.[2][3][6] In response, researchers have turned to Proteolysis-Targeting Chimeras (PROTACs), an innovative technology that hijacks the body's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to selectively eliminate target proteins.[1][7][8]

First-in-class MEK1/2 degraders are heterobifunctional molecules composed of a ligand that binds to MEK1/2, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as von Hippel-Lindau (VHL) or Cereblon (CRBN).[1][9] This induced proximity triggers the polyubiquitination of MEK1/2, marking it for degradation by the proteasome and thereby ablating both its kinase and non-catalytic functions.[1][10]

Signaling Pathway and Degrader Mechanism of Action

The canonical MAPK/ERK signaling pathway is initiated by extracellular signals that activate RAS, leading to the recruitment and activation of RAF kinases. RAF then phosphorylates and activates MEK1/2, which in turn phosphorylates and activates ERK1/2. Activated ERK translocates to the nucleus to regulate gene expression, driving cell proliferation and survival.

MEK1/2 PROTACs function by inducing the formation of a ternary complex between MEK1/2 and an E3 ligase. This proximity allows the E3 ligase to transfer ubiquitin molecules to lysine residues on the surface of MEK1/2, leading to its degradation by the proteasome.

Key First-in-Class MEK1/2 Degraders and Preclinical Data

Extensive structure-activity relationship (SAR) studies have led to the development of several potent and selective MEK1/2 degraders.[1][9] These efforts have explored different MEK1/2 binders (e.g., derived from PD0325901), linkers (alkyl or PEG), and E3 ligase ligands (VHL or CRBN).[1] Notable examples include the first-in-class VHL-recruiting degrader MS432, improved VHL-based degraders like MS928 and MS934, and the first CRBN-recruiting degrader, MS910.[1][2][3][9]

These compounds have demonstrated potent and selective degradation of MEK1/2, leading to the inhibition of downstream ERK signaling and the suppression of cancer cell proliferation.[1][9]

Quantitative Data Summary

The following tables summarize the degradation potency (DC50) and anti-proliferative activity (GI50) of key MEK1/2 degraders in common cancer cell lines.

Table 1: Degradation Potency (DC50) of MEK1/2 Degraders (nM)

| Compound | Cell Line | DC50 MEK1 (nM) | DC50 MEK2 (nM) | E3 Ligase | Citation |

|---|---|---|---|---|---|

| MS928 (24) | HT-29 | 18 ± 3 | 8 ± 1 | VHL | [1] |

| SK-MEL-28 | 16 ± 3 | 6 ± 1 | VHL | [1] | |

| MS934 (27) | HT-29 | 18 ± 1 | 9 ± 3 | VHL | [1] |

| SK-MEL-28 | 10 ± 1 | 4 ± 1 | VHL | [1] | |

| MS432 | HT-29 | 31 | 17 | VHL | [6] |

| | SK-MEL-28 | 31 | 9.3 | VHL |[6] |

DC50 is the concentration of the compound required to degrade 50% of the target protein.

Table 2: Anti-proliferative Activity (GI50) of MEK1/2 Degraders (µM)

| Compound | HT-29 (GI50 µM) | SK-MEL-28 (GI50 µM) | Citation |

|---|---|---|---|

| MS928 (24) | 0.035 ± 0.004 | 0.021 ± 0.001 | [1] |

| MS934 (27) | 0.023 ± 0.005 | 0.015 ± 0.002 | [1] |

| MS910 (50) | 0.10 ± 0.03 | 0.05 ± 0.003 | [1] |

| MS432 | 0.130 | 0.083 |[6] |

GI50 is the concentration of the compound that causes 50% inhibition of cell growth.

Recent studies using these degraders have also uncovered a previously unknown kinase-independent role for MEK1/2. It was discovered that the degradation of MEK1/2, but not its inhibition, leads to the subsequent degradation of the upstream kinase CRAF.[11][12][13] This suggests that MEK1/2 proteins are required for the stability and maturation of CRAF, revealing a new layer of complexity in MAPK pathway regulation and a potential therapeutic advantage of degraders over inhibitors.[11][12][13]

Experimental Design and Protocols

The discovery and validation of MEK1/2 degraders involve a series of key experiments to characterize their potency, selectivity, and mechanism of action.

Western Blotting for MEK1/2 Degradation

This is the primary assay to quantify the extent of target protein degradation.

Protocol:

-

Cell Culture and Treatment: Plate cancer cells (e.g., HT-29, SK-MEL-28) in 6-well plates and allow them to adhere overnight. Treat cells with a dose-response of the MEK1/2 degrader (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a specified time (typically 8-24 hours).[1][11]

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20-30 µg per lane), add Laemmli sample buffer, and denature at 95°C for 5 minutes. Separate proteins by size on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against MEK1/2, p-ERK, total ERK, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Detection: Wash the membrane with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Densitometry analysis is performed using software like ImageJ. The protein levels are normalized to the loading control. DC50 (the concentration at which 50% of the protein is degraded) and Dmax (maximum degradation) values are calculated using software such as Prism.[11][14]

Cell Proliferation Assay (e.g., Sulforhodamine B - SRB)

This assay measures the anti-proliferative effect of the degraders.

Protocol:

-

Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach for 24 hours.

-

Compound Treatment: Treat the cells with a serial dilution of the degrader compound for 72 hours.

-

Cell Fixation: Gently wash the cells with PBS and fix them with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining: Wash the plates five times with water and air dry. Stain the fixed cells with 0.4% SRB solution (in 1% acetic acid) for 30 minutes at room temperature.

-

Destaining and Solubilization: Wash the plates four times with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound SRB dye with 10 mM Tris base solution.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Plot the percentage of cell growth inhibition against the compound concentration. Calculate the GI50 value using non-linear regression analysis in Prism.

Global Proteomics for Selectivity Profiling

Mass spectrometry-based global proteomics is used to assess the selectivity of the degrader across the entire proteome.

Protocol:

-

Sample Preparation: Treat cells (e.g., PANC-1) with the degrader (e.g., MS934) or DMSO control for a set time (e.g., 24 hours).[11] Harvest and lyse the cells.

-

Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.

-

Tandem Mass Tag (TMT) Labeling (Optional): For quantitative comparison, label peptides from different treatment groups with isobaric TMT reagents.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Analyze the peptide mixture using a high-resolution mass spectrometer. The instrument fragments the peptides and measures the mass-to-charge ratio of the fragments.

-

Data Analysis: Use specialized software to search the raw MS data against a protein database to identify and quantify proteins. Perform statistical analysis (e.g., Student's t-test) to identify proteins with significantly altered abundance upon degrader treatment.[11] Results are often visualized using volcano plots.[11]

Conclusion and Future Directions

The development of first-in-class MEK1/2 degraders represents a paradigm shift in targeting the MAPK pathway. By inducing the complete elimination of MEK1/2 proteins, these molecules offer several potential advantages over traditional inhibitors, including the ability to overcome resistance mechanisms and to abrogate non-catalytic scaffolding functions of the target protein. The discovery that MEK1/2 degradation also leads to the destabilization of CRAF further highlights the unique biological insights and therapeutic opportunities afforded by this modality.[11]

Future work will focus on optimizing the pharmacological properties of these degraders to improve their oral bioavailability and in vivo efficacy, paving the way for clinical trials.[1][9] The continued exploration of novel E3 ligases and linkerologies will further expand the toolkit for creating next-generation protein degraders. As this exciting field matures, MEK1/2 degraders hold the promise of becoming a powerful new weapon in the arsenal against cancer.

References

- 1. Potent and Selective Mitogen-Activated Protein Kinase Kinase 1/2 (MEK1/2) Heterobifunctional Small-molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of a First-in-Class Mitogen-Activated Protein Kinase Kinase 1/2 Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ERK1/2 inhibitors act as monovalent degraders inducing ubiquitylation and proteasome-dependent turnover of ERK2, but not ERK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Antitumor Activity Evaluation of Proteolysis-Targeting Chimeras as Degraders of Extracellular Signal-Regulated Kinases 1/2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Proteolysis-targeting chimeras (PROTACs) in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Potent and Selective Mitogen-Activated Protein Kinase Kinase 1/2 (MEK1/2) Heterobifunctional Small-molecule Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Characterization of MEK1/2 Degraders Uncovers a Kinase-Independent Role for MEK1/2 in the Stabilization and Maturation of CRAF - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. Characterization of MEK1/2 Degraders Uncovers a Kinase-Independent Role for MEK1/2 in the Stabilization and Maturation of CRAF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Ternary Complex Formation of MEK1 PROTACs

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the critical step in the mechanism of action for MEK1-targeting Proteolysis Targeting Chimeras (PROTACs): the formation of the ternary complex. This document details the underlying biological pathways, experimental methodologies to characterize these complexes, and the quantitative data essential for the rational design of potent and selective MEK1 degraders.

Introduction: Targeting MEK1 with PROTACs

Mitogen-activated protein kinase kinase 1 (MEK1), a key component of the Ras-Raf-MEK-ERK signaling pathway, is a well-established therapeutic target in oncology.[1][2] This pathway, when aberrantly activated, drives cellular proliferation and survival in numerous cancers.[1][3] While small-molecule inhibitors of MEK1 have been developed, Proteolysis Targeting Chimeras (PROTACs) offer an alternative therapeutic modality.[4]

PROTACs are heterobifunctional molecules composed of a ligand that binds the target protein (in this case, MEK1), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[5] The primary function of a PROTAC is to induce the formation of a ternary complex between the target protein and the E3 ligase.[6][7] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the cell's proteasome.[6] The formation and stability of this ternary complex are paramount for the efficacy of the PROTAC.[8][9]

The MEK1 Signaling Pathway and PROTAC Intervention

The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that relays extracellular signals to the nucleus, influencing gene expression related to cell growth, differentiation, and survival.[1][10] Dysregulation of this pathway is a common feature in many cancers.[2][3]

Caption: MEK1 signaling cascade and the intervention point for MEK1 PROTACs.

MEK1 PROTACs function by hijacking the ubiquitin-proteasome system (UPS) to induce the degradation of MEK1.[5] As depicted in the diagram below, the PROTAC simultaneously binds to MEK1 and an E3 ligase, forming a ternary complex. This induced proximity is the key event that leads to the polyubiquitination of MEK1, marking it for recognition and subsequent degradation by the 26S proteasome.[6]

Caption: Formation of the ternary complex is the pivotal step in PROTAC action.

Quantitative Analysis of MEK1 PROTACs

The rational design of effective MEK1 PROTACs relies on the careful measurement and comparison of their biochemical and cellular activities. Key parameters include binary binding affinities to both MEK1 and the E3 ligase, and the efficiency of ternary complex formation and subsequent protein degradation.

| PROTAC/Degrader | MEK1 Binder (Warhead) | E3 Ligase Recruited | Binary Binding Affinity (Kd to MEK1) | Degradation Potency (DC50) | Cell Line | Reference |

| Compound 24 | PD0325901 derivative | VHL | 0.40 µM | Not Reported | HT-29, SK-MEL-28 | [5] |

| Compound 27 | PD0325901 derivative | VHL | 0.66 µM | Not Reported | HT-29, SK-MEL-28 | [5] |

| Compound 50 | PD0325901 derivative | CRBN | 0.49 µM | Not Reported | HT-29, SK-MEL-28 | [5] |

| P6b | Coumarin derivative | VHL | Not Reported | 0.3 µM (MEK1), 0.2 µM (MEK2) | A549, A375 | [4] |

| PROTAC MEK1 Degrader-1 | MEK1 inhibitor | VHL | pIC50 = 7.0 | Degradation at 1-10 µM | A375 | [11] |

| MS432 | PD0325901 derivative | VHL | Not Reported | Potent degradation reported | HT-29, SK-MEL-28 | [5] |

Note: This table summarizes available data. Direct comparison of potency can be challenging due to variations in experimental conditions across different studies.

Experimental Protocols for Ternary Complex Characterization

A variety of biophysical and biochemical assays are essential for elucidating the formation and stability of the MEK1-PROTAC-E3 ligase ternary complex.[7][12][13]

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions, providing kinetic data (k_on, k_off) and affinity (K_D) for both binary and ternary complexes.[]

-

Principle: SPR measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.

-

Experimental Workflow:

-

Immobilization: Covalently immobilize a high-affinity antibody for a tag (e.g., His-tag, GST-tag) on the sensor chip surface.

-

Ligand Capture: Inject the tagged protein (e.g., His-tagged E3 ligase like VHL) over the surface until a stable baseline is achieved.

-

Analyte Injection (Binary): To measure binary affinity, inject varying concentrations of the MEK1 PROTAC over the captured E3 ligase surface and measure the binding response.

-

Analyte Injection (Ternary): To measure ternary complex formation, pre-incubate a constant concentration of the MEK1 PROTAC with varying concentrations of MEK1 protein. Inject these mixtures over the captured E3 ligase surface.

-

Regeneration: After each cycle, inject a regeneration solution (e.g., low pH glycine) to remove the captured protein and analyte, preparing the surface for the next injection.

-

Data Analysis: Fit the resulting sensorgrams to appropriate binding models (e.g., 1:1 Langmuir for binary, steady-state affinity for ternary) to determine kinetic and affinity constants.

-

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (K_D, ΔH, ΔS) of the interaction.[7]

-

Principle: A highly sensitive calorimeter measures the heat change as one binding partner (in the syringe) is titrated into a solution containing the other binding partner (in the sample cell).

-

Experimental Workflow:

-

Sample Preparation: Dialyze all proteins and the PROTAC into the same buffer to minimize buffer mismatch effects. Determine accurate concentrations of all components.

-

Binary Titration:

-

Titrate the MEK1 PROTAC into a solution of MEK1 protein.

-

In a separate experiment, titrate the MEK1 PROTAC into a solution of the E3 ligase.

-

-

Ternary Titration: To assess the ternary complex, saturate the MEK1 protein with the PROTAC by maintaining a molar excess of the PROTAC in the sample cell. Titrate the E3 ligase into this pre-formed binary complex.

-

Data Analysis: Integrate the heat-flow peaks for each injection and plot them against the molar ratio of the reactants. Fit the resulting isotherm to a suitable binding model to extract the thermodynamic parameters.

-

NanoBRET™ (Bioluminescence Resonance Energy Transfer) is a proximity-based assay that can be used to monitor the formation of the ternary complex within living cells.[8][]

-

Principle: Energy is transferred from a NanoLuc® luciferase donor to a fluorescent HaloTag® acceptor when they are in close proximity (<10 nm), a distance mediated by the PROTAC.

-

Experimental Workflow:

-

Cell Line Engineering: Co-express MEK1 fused to a HaloTag® acceptor and an E3 ligase (e.g., VHL) fused to a NanoLuc® donor in a suitable cell line.

-

Cell Plating: Plate the engineered cells in an appropriate assay plate.

-

Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells, which will covalently label the MEK1-HaloTag® fusion protein.

-

Substrate Addition: Add the Nano-Glo® Vivazine™ Substrate for the NanoLuc® luciferase.

-

PROTAC Treatment: Treat the cells with varying concentrations of the MEK1 PROTAC.

-

Signal Detection: Measure the light emission at two wavelengths (donor emission at ~460 nm and acceptor emission at ~618 nm).

-

Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). An increase in the BRET ratio indicates the formation of the ternary complex. Plot the BRET ratio against the PROTAC concentration to generate a dose-response curve.

-

Western blotting is a standard technique used to quantify the reduction in total MEK1 protein levels following PROTAC treatment.[4][5]

-

Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and detected using specific antibodies.

-

Experimental Workflow:

-

Cell Treatment: Treat cultured cells with varying concentrations of the MEK1 PROTAC for a defined period (e.g., 4, 8, 16, 24 hours).

-

Cell Lysis: Harvest the cells and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration of each lysate using an assay like the BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel for electrophoresis. Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for MEK1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the MEK1 signal to a loading control (e.g., α-tubulin, GAPDH). Calculate the percentage of remaining MEK1 protein relative to the vehicle-treated control to determine DC_50 (concentration for 50% degradation) and D_max (maximum degradation).

-

A Typical Experimental Workflow for MEK1 PROTAC Development

The development and characterization of a novel MEK1 PROTAC follows a logical progression from initial design to cellular validation.

Caption: A structured approach from PROTAC design to functional validation.

Conclusion

The formation of a stable and productive ternary complex is the cornerstone of MEK1-targeted protein degradation. A deep understanding of the biophysical principles governing this interaction, coupled with rigorous experimental characterization, is essential for the successful development of MEK1 PROTACs as next-generation therapeutics. By employing the techniques outlined in this guide, researchers can dissect the structure-activity relationships of their degraders, leading to the rational design of molecules with enhanced potency, selectivity, and therapeutic potential. The continued exploration of the nuances of ternary complex formation will undoubtedly pave the way for novel and effective treatments for cancers driven by the MAPK/ERK pathway.

References

- 1. The MAPK MEK1/2-ERK1/2 Pathway and Its Implication in Hepatocyte Cell Cycle Control - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of MEK1 in TLR4 Mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Discovery of Coumarin-Based MEK1/2 PROTAC Effective in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potent and Selective Mitogen-Activated Protein Kinase Kinase 1/2 (MEK1/2) Heterobifunctional Small-molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]

- 8. researchgate.net [researchgate.net]

- 9. portlandpress.com [portlandpress.com]

- 10. cusabio.com [cusabio.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of PROTAC MEK1 Degrader-1 in Cancer Cell Lines: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The RAS-RAF-MEK-ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many human cancers, making it a key target for therapeutic intervention. While small-molecule inhibitors of MEK1/2 have shown clinical efficacy, the development of resistance remains a significant challenge. Proteolysis-targeting chimeras (PROTACs) offer a novel therapeutic modality by inducing the degradation of target proteins rather than simply inhibiting their activity. This technical guide provides an in-depth overview of the biological activity of PROTAC MEK1 Degrader-1 and other relevant MEK/ERK degraders in cancer cell lines, focusing on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

This compound: Profile and Biological Activity

This compound (CAS: 2671004-41-2) is a heterobifunctional molecule designed to specifically target MEK1 for degradation.[1] It comprises a ligand that binds to MEK1 and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2] This proximity induces the ubiquitination and subsequent proteasomal degradation of MEK1.

Available data indicates that this compound has a pIC50 of 7.0 for MEK1.[1][2] It has been shown to exhibit antiproliferative activity against the A375 human melanoma cell line and can inhibit the phosphorylation of ERK1/2, the downstream substrate of MEK1.[2] At concentrations of 1 µM and 10 µM, this compound induces the degradation of MEK1 and ERK1/2 in A375 cells.[2] Interestingly, at lower concentrations, an increase in MEK1 and ERK1/2 expression has been observed.[2]

Quantitative Data on MEK/ERK PROTAC Degraders in Cancer Cell Lines

Table 1: Degradation Potency (DC50) of MEK/ERK PROTACs

| Degrader | Target | Cell Line | DC50 (µM) | Citation |

| P6b | MEK1 | A549 | 0.3 | [3] |

| P6b | MEK2 | A549 | 0.2 | [3] |

| P6b | MEK1/2 | A375 | 2.8 | [3] |

| B1-10J | ERK1/2 | HCT116 | 0.102 | [4] |

Table 2: Anti-proliferative Activity (IC50) of MEK/ERK PROTACs

| Degrader | Cell Line | IC50 (µM) | Citation |

| P6b | A375 | 2.8 | [3] |

| P6b | A549 | 27.3 | [3] |

| B1-10J | HCT116 | 2.2 | [4] |

| B1-10J | Calu-6 | 15.9 | [4] |

| B1-10J | A375 | >30 | [4] |

Signaling Pathways and Mechanisms of Action

To understand the biological activity of this compound, it is essential to visualize the signaling pathway it targets and its mechanism of action.

Figure 1. Simplified RAS-RAF-MEK-ERK signaling pathway.

This compound functions by hijacking the cell's own ubiquitin-proteasome system to eliminate MEK1.

Figure 2. Mechanism of action of this compound.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the biological activity of MEK PROTACs.

Western Blotting for MEK1 Degradation

This protocol is used to quantify the reduction in MEK1 protein levels following treatment with a PROTAC.

Figure 3. Experimental workflow for Western blotting.

Methodology:

-

Cell Culture and Treatment: Plate cancer cell lines (e.g., A375, A549) in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the MEK PROTAC or vehicle control (DMSO) for various time points (e.g., 2, 4, 8, 12, 24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on a polyacrylamide gel and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against MEK1, phospho-ERK1/2, total ERK1/2, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize to the loading control. The DC50 value can be calculated by plotting the percentage of remaining protein against the log concentration of the PROTAC.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the MEK PROTAC or vehicle control for a specified period (e.g., 72 hours).

-

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log concentration of the PROTAC.

Conclusion

This compound represents a promising approach to target the RAS-RAF-MEK-ERK pathway by inducing the degradation of MEK1. While detailed quantitative data for this specific molecule is limited in the public domain, the broader class of MEK and ERK PROTACs has demonstrated potent degradation and anti-proliferative activities in various cancer cell lines. The experimental protocols and mechanistic diagrams provided in this guide offer a framework for researchers to evaluate and understand the biological activity of these novel therapeutic agents. Further studies are warranted to fully elucidate the therapeutic potential of this compound and to optimize the design of next-generation MEK degraders.

References

An In-depth Technical Guide to the Initial Characterization of VHL-based MEK1 Degraders

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies involved in the initial characterization of von Hippel-Lindau (VHL)-based Proteolysis Targeting Chimeras (PROTACs) designed to degrade MEK1. MEK1, a central kinase in the mitogen-activated protein kinase (MAPK) signaling pathway, is a critical target in oncology.[1] PROTACs represent a novel therapeutic modality that induces protein degradation rather than inhibition, offering potential advantages in overcoming drug resistance and achieving a more profound and durable biological response.[2][3] This document details the mechanism of action, key quantitative metrics, experimental protocols, and critical signaling pathways associated with VHL-based MEK1 degraders.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

VHL-based MEK1 degraders are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein (MEK1), a ligand that recruits the VHL E3 ubiquitin ligase, and a linker connecting the two.[2][4] The PROTAC simultaneously binds to both MEK1 and VHL, forming a ternary complex.[4] This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of MEK1. The resulting polyubiquitinated MEK1 is then recognized and degraded by the 26S proteasome.[5][6] VHL is one of the most widely used E3 ligases for PROTAC design due to its ubiquitous expression and the availability of well-characterized, high-affinity small molecule ligands.[7][8]

Caption: Mechanism of VHL-based MEK1 PROTAC action.

Quantitative Data Summary

The efficacy of MEK1 degraders is assessed using several key quantitative parameters. The following tables summarize data for representative VHL-based MEK1 degraders from published studies.

Table 1: Degradation Potency and Cellular Activity of VHL-based MEK1 Degraders

| Compound | Cell Line | DC₅₀ (nM)¹ | Dₘₐₓ (%)² | GI₅₀ (nM)³ | Notes | Reference |

| MS432 (23) | HT-29 | ~30 | >90 | 1.6 ± 0.3 | Potently degrades MEK1/2; selective in global proteomics. | [3] |

| MS432 (23) | SK-MEL-28 | ~30 | >90 | 1.9 ± 0.3 | Effective in melanoma cell line. | [3] |

| Compound 24 | HT-29 | 19 ± 2 | 87 ± 2 | 99 ± 8 | VHL-recruiting degrader with an undecylene linker. | [9] |

| Compound 27 | HT-29 | 14 ± 4 | 91 ± 2 | 130 ± 38 | Addition of a benzylic methyl to the VHL ligand improves potency. | [9] |

| Compound 3 | A375 | N/A | ~60% @ 1µM | >10 µM | Modest degradation efficiency observed in initial studies. | [10] |

| Compound 4 | A375 | N/A | ~80% @ 1µM | >10 µM | One of the more effective initial PROTACs; also degrades MEK2. | [10] |

| Compound 5 | A375 | N/A | ~70% @ 1µM | >10 µM | Degrades both MEK1 and MEK2. | [10] |

¹DC₅₀: Concentration required to achieve 50% maximal degradation of the target protein. ²Dₘₐₓ: Maximum percentage of target protein degradation observed. ³GI₅₀: Concentration required to inhibit cell growth by 50%. N/A: Data not available in the cited sources.

The MAPK Signaling Pathway

MEK1 is a dual-specificity protein kinase that phosphorylates and activates ERK1/2, key effectors in the MAPK/ERK signaling cascade.[1] This pathway regulates fundamental cellular processes, and its hyperactivation, often due to mutations in upstream components like KRAS or RAF, is a hallmark of many cancers.[1] Degrading MEK1 aims to abolish this signaling output.

Caption: Simplified MAPK/ERK signaling cascade highlighting MEK1/2.

A surprising discovery was that MEK1/2 degradation can also lead to a significant reduction in the total protein levels of CRAF.[1] This effect was not observed with MEK inhibitors, suggesting a kinase-independent scaffolding role for MEK1/2 in stabilizing CRAF.[1]

Experimental Protocols

The characterization of VHL-based MEK1 degraders involves a suite of biochemical and cell-based assays to confirm their mechanism of action, potency, and selectivity.

Caption: Experimental workflow for MEK1 degrader characterization.

4.1. Cell Culture and Compound Treatment

-

Cell Lines: Human cancer cell lines with MAPK pathway alterations are commonly used, such as A375 (BRAF V600E melanoma), HT-29, and COLO 205 (BRAF V600E colorectal cancer), and PANC-1 (KRAS G12D pancreatic cancer).[1][3][9][10]

-

Culture Conditions: Cells are typically cultured in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Treatment: Cells are seeded and allowed to adhere overnight. The following day, the media is replaced with fresh media containing the degrader compound or DMSO (vehicle control) at various concentrations for a specified duration (e.g., 2 to 24 hours).[3][9]

4.2. Immunoblotting (Western Blot)

-

Purpose: To measure the levels of specific proteins (MEK1/2, p-ERK, total ERK, CRAF, etc.) following degrader treatment.

-

Protocol:

-

Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Protein concentration is determined using a BCA assay.

-

Electrophoresis: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE.

-

Transfer: Proteins are transferred to a PVDF or nitrocellulose membrane.

-

Blocking & Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with primary antibodies overnight at 4°C. Subsequently, it is incubated with HRP-conjugated secondary antibodies.

-

Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. GAPDH or β-actin is used as a loading control.[1]

-

4.3. Cell Proliferation Assay

-

Purpose: To determine the effect of MEK1 degradation on cell growth and calculate the GI₅₀ value.

-

Protocol (e.g., CellTiter-Glo®):

-

Seeding: Cells are seeded in 96-well plates at a low density (e.g., 1,000-3,000 cells/well).

-

Treatment: After 24 hours, cells are treated with a serial dilution of the degrader compound.

-

Incubation: Plates are incubated for an extended period (e.g., 72-120 hours).

-

Measurement: CellTiter-Glo® reagent is added to the wells, and luminescence (proportional to ATP, an indicator of cell viability) is measured using a plate reader.

-

Analysis: Data is normalized to vehicle-treated controls, and GI₅₀ values are calculated using non-linear regression.[9]

-

4.4. Mechanism of Action (MOA) Assays

-

VHL-Dependence: To confirm that degradation is mediated by VHL, cells are pre-treated with an excess of a free VHL ligand (e.g., 10 µM VH032) for 1-2 hours before adding the MEK1 degrader.[9] Competitive binding of the free ligand to VHL should prevent ternary complex formation and "rescue" MEK1 from degradation, which is then assessed by Western blot.[9]

-

Proteasome-Dependence: To confirm the role of the proteasome, cells are pre-treated with a proteasome inhibitor (e.g., 20 µM MG132) for 1-2 hours prior to degrader treatment.[11] Inhibition of the proteasome should block the degradation of ubiquitinated MEK1, leading to its accumulation, which is observed by Western blot.[11]

4.5. Global Proteomic Analysis

-

Purpose: To assess the selectivity of the degrader across the entire proteome.

-

Protocol (e.g., SILAC or TMT-based):

-

Sample Preparation: PANC-1 or HT-29 cells are treated with the degrader, its corresponding inactive control, or DMSO.[1]

-

Lysis and Digestion: Cells are lysed, and proteins are digested into peptides.

-

Labeling & Mass Spectrometry: Peptides are labeled with isotopic tags, combined, and analyzed by LC-MS/MS.

-

Data Analysis: Protein abundance changes are quantified. A selective degrader will show significant downregulation of only MEK1 and MEK2.[3]

-

Conclusion

The initial characterization of VHL-based MEK1 degraders has successfully demonstrated the feasibility of targeting this key kinase for proteasomal degradation.[10] Compounds like MS432 and others have shown potent and selective degradation of MEK1/2, leading to the effective suppression of MAPK signaling and cancer cell proliferation.[3][9] Furthermore, this research has uncovered novel biological insights, such as the kinase-independent role of MEK in stabilizing CRAF, opening new avenues for understanding MAPK pathway regulation.[1] While challenges such as optimizing pharmacokinetic properties and understanding in vivo metabolic stability remain, VHL-based MEK1 degradation stands as a highly promising therapeutic strategy in oncology.[10][12]

References

- 1. Characterization of MEK1/2 Degraders Uncovers a Kinase-Independent Role for MEK1/2 in the Stabilization and Maturation of CRAF - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances of Degradation Technologies Based on PROTAC Mechanism [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Potent and Selective Mitogen-Activated Protein Kinase Kinase 1/2 (MEK1/2) Heterobifunctional Small-molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

A Technical Deep Dive into the Selectivity Profile of PROTAC MEK1/2 Degraders

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity and characterization of representative PROTAC (Proteolysis Targeting Chimera) MEK1/2 degraders. As critical components of the MAPK/ERK signaling pathway, MEK1 and MEK2 are key therapeutic targets in oncology.[1][2] PROTACs offer a novel therapeutic modality by inducing the degradation of these kinases, potentially overcoming resistance mechanisms associated with traditional inhibitors.[1] This document details their selectivity, the experimental protocols used for their evaluation, and visual representations of the underlying biological and experimental processes.

The RAS-RAF-MEK-ERK Signaling Cascade

The RAS-RAF-MEK-ERK pathway is a central signaling cascade that transduces extracellular signals to the nucleus, regulating a wide array of cellular processes, including proliferation, differentiation, survival, and apoptosis.[3][4][5] Dysregulation of this pathway, often through mutations in RAS or RAF, is a hallmark of many human cancers.[4] MEK1 and MEK2 are dual-specificity kinases that act as a crucial node in this cascade, phosphorylating and activating the downstream effector kinases, ERK1 and ERK2.[3][4]

Caption: The canonical RAS-RAF-MEK-ERK signaling pathway.

PROTAC Mechanism of Action

PROTACs are heterobifunctional molecules composed of a ligand that binds the target protein (MEK1/2), a second ligand that recruits an E3 ubiquitin ligase (such as Von Hippel-Lindau [VHL] or Cereblon [CRBN]), and a chemical linker connecting them.[6] This architecture facilitates the formation of a ternary complex between MEK1/2 and the E3 ligase, leading to the polyubiquitination of MEK1/2.[6][7] The ubiquitin tags mark the kinase for subsequent degradation by the 26S proteasome.[6][8]

Caption: The PROTAC-mediated protein degradation pathway.

Selectivity and Potency Profile

The selectivity of a PROTAC degrader is a critical attribute, defining its therapeutic window and potential off-target effects. Evaluation is typically performed through global proteomic analysis and targeted degradation assays in relevant cell lines. Below is a summary of quantitative data for several well-characterized MEK1/2 degraders.

Quantitative Degradation and Proliferation Data

| Degrader | Target(s) | DC₅₀ (MEK1) | DC₅₀ (MEK2) | Cell Line | GI₅₀ / IC₅₀ | Cell Line | Reference |

| P6b | MEK1/2 | 0.3 µM | 0.2 µM | A549 | 2.8 µM | A375 | [3] |

| 27.3 µM | A549 | [3] | |||||

| MS910 (50) | MEK1/2 | 118 nM | 55 nM | HT-29 | - | - | [6] |

| 94 nM | 38 nM | SK-MEL-28 | - | - | [6] | ||

| MS934 (27) | MEK1/2, CRAF | <10 nM | <10 nM | PANC-1 | - | - | [9] |

| MS432 | MEK1/2 | 31 nM | 17 nM | HT-29 | 130 nM | HT-29 | [10] |

| 31 nM | 9.3 nM | SK-MEL-28 | 83 nM | SK-MEL-28 | [10] |

-

DC₅₀ : Concentration required to degrade 50% of the target protein.

-

GI₅₀ / IC₅₀ : Concentration required to inhibit 50% of cell growth/proliferation.

Proteomic Selectivity Analysis

Global proteomic studies are essential for an unbiased assessment of degrader selectivity.

-

MS934 (VHL-recruiting) and MS910 (CRBN-recruiting) were evaluated in HT-29 cells. The analysis of over 5,165 proteins revealed that at effective concentrations, both degraders primarily and significantly reduced the levels of only MEK1 and MEK2.[6]

-

Off-Target and Collateral Degradation : Further investigation revealed important nuances. The CRBN-recruiting degrader MS910 was found to induce the degradation of the neo-substrate IKZF3 at higher concentrations.[6] More significantly, the VHL-based degrader MS934 was discovered to promote the collateral degradation of the upstream kinase CRAF in KRAS-mutant cells.[9][11] This effect was not observed with MEK inhibitors and is dependent on the CRAF-MEK protein interaction, representing a unique activity of the degrader that could offer therapeutic advantages.[9][11]

Experimental Protocols

Detailed and robust experimental design is crucial for the accurate characterization of PROTAC degraders. The following section outlines the core methodologies.

General Experimental Workflow

Caption: A typical workflow for evaluating a PROTAC MEK1 degrader.

Cell Culture and Treatment

-

Cell Lines : Utilize relevant human cancer cell lines (e.g., A549 lung carcinoma, HT-29 colorectal carcinoma, PANC-1 pancreatic carcinoma, A375 melanoma).[3][9]

-

Culture Conditions : Maintain cells in the appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.[9]

-

Treatment : Seed cells in multi-well plates. After allowing them to adhere overnight, treat with serial dilutions of the PROTAC degrader or DMSO as a vehicle control for specified time periods (e.g., 2, 4, 8, 24 hours).[6]

Western Blot Analysis

This assay is used to quantify the levels of specific proteins.

-

Cell Lysis : After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer : Separate equal amounts of protein (e.g., 20-30 µg) on SDS-polyacrylamide gels and transfer them to a PVDF membrane.

-

Immunoblotting : Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour. Incubate the membrane with primary antibodies (e.g., anti-MEK1/2, anti-p-ERK, anti-ERK, anti-CRAF, anti-GAPDH) overnight at 4°C.

-

Detection : Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is used for quantification.[3][6]

Ubiquitination and Proteasome-Dependence Assay

This assay confirms that degradation occurs via the ubiquitin-proteasome system (UPS).

-

Pre-treatment : Prior to adding the PROTAC degrader, pre-treat cells for 2 hours with specific inhibitors:

-

PROTAC Treatment : Add the PROTAC degrader (e.g., at its DC₉₀ concentration) and incubate for an additional period (e.g., 8 hours).[6]

-

Analysis : Harvest the cells and perform a Western blot for MEK1/2. Successful rescue (i.e., prevention of MEK1/2 degradation) by these inhibitors confirms a UPS-dependent mechanism.[6]

Global Proteomics by Mass Spectrometry

This provides an unbiased, global view of protein level changes to assess selectivity.

-

Sample Preparation : Treat cells with the PROTAC degrader or DMSO for a defined period (e.g., 8 hours). Harvest and lyse the cells.

-

Protein Digestion : Reduce, alkylate, and digest the proteins into peptides using trypsin.

-

LC-MS/MS Analysis : Analyze the resulting peptide mixtures using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).

-

Data Analysis : Process the raw data using a proteomics software suite (e.g., MaxQuant). Perform label-free quantification to determine the relative abundance of thousands of proteins across different treatment conditions. Statistical analysis is used to identify proteins that are significantly downregulated.[6][11]

Cell Proliferation Assay

This assay measures the functional consequence of MEK1/2 degradation on cell growth.

-

Cell Seeding : Seed cells in 96-well plates at an appropriate density.

-

Treatment : After 24 hours, treat the cells with a range of concentrations of the PROTAC degrader.

-

Incubation : Incubate the cells for a specified period (e.g., 72 hours).

-

Viability Measurement : Add a viability reagent such as Cell Counting Kit-8 (CCK-8) or CellTiter-Glo to each well and measure the absorbance or luminescence according to the manufacturer's instructions.

-

Data Analysis : Calculate the percentage of cell growth inhibition relative to DMSO-treated controls and determine the GI₅₀/IC₅₀ values by fitting the data to a dose-response curve.[3]

References

- 1. Research progress of MEK1/2 inhibitors and degraders in the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are the therapeutic candidates targeting MEK1? [synapse.patsnap.com]

- 3. Discovery of Coumarin-Based MEK1/2 PROTAC Effective in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Potent and Selective Mitogen-Activated Protein Kinase Kinase 1/2 (MEK1/2) Heterobifunctional Small-molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bmglabtech.com [bmglabtech.com]

- 8. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. Characterization of MEK1/2 Degraders Uncovers a Kinase-Independent Role for MEK1/2 in the Stabilization and Maturation of CRAF - PMC [pmc.ncbi.nlm.nih.gov]

Harnessing the Ubiquitin-Proteasome System: The Therapeutic Potential of Targeting MEK1 with Protein Degraders

An In-depth Technical Guide for Drug Discovery Professionals

Introduction

Mitogen-activated protein kinase kinase 1 (MEK1), a central node in the RAS-RAF-MEK-ERK signaling cascade, is a critical regulator of cellular processes, including proliferation, differentiation, and survival.[1][2] Dysregulation of this pathway, often driven by mutations in upstream components like RAS or RAF, is a hallmark of numerous human cancers, making MEK1 a highly validated therapeutic target.[3] While small-molecule inhibitors targeting MEK1/2 have achieved clinical success, their efficacy can be limited by acquired resistance.[1][4] An emerging and powerful therapeutic modality, targeted protein degradation, offers a novel strategy to overcome these limitations by inducing the selective elimination of the MEK1 protein itself.

This technical guide provides a comprehensive overview of the therapeutic rationale, key molecular agents, and essential experimental protocols for researchers, scientists, and drug development professionals engaged in the exploration of MEK1-targeting protein degraders.

The RAS-RAF-MEK-ERK Signaling Pathway

The RAS-RAF-MEK-ERK pathway is a highly conserved signaling cascade that transduces signals from cell surface receptors to the nucleus, culminating in the regulation of gene expression.[5] Upon activation by upstream signals, RAF kinases phosphorylate and activate the dual-specificity kinases MEK1 and its homolog MEK2.[6] MEK1/2, in turn, are the sole known kinases that phosphorylate and activate ERK1/2.[3] Activated ERK1/2 then translocates to the nucleus to regulate transcription factors, driving cellular proliferation and survival. The central and specific role of MEK1 as the gatekeeper for ERK activation makes it an ideal target for therapeutic intervention.[7]

Targeted Protein Degradation: A New Pharmacological Paradigm

Targeted protein degradation utilizes heterobifunctional small molecules, most notably Proteolysis Targeting Chimeras (PROTACs), to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS).[8][9] A PROTAC consists of two distinct ligands connected by a linker: one binds to the protein of interest (POI), in this case MEK1, and the other recruits an E3 ubiquitin ligase.[10] This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the polyubiquitination of the target protein.[9] The ubiquitinated protein is then recognized and degraded by the 26S proteasome.[11]

Unlike traditional inhibitors that require sustained occupancy of a target's active site, degraders act catalytically, with a single molecule capable of inducing the degradation of multiple target proteins.[12] This event-driven pharmacology can lead to a more profound and durable target suppression at lower drug concentrations. Furthermore, by eliminating the entire protein, degraders can abrogate both the catalytic and non-catalytic scaffolding functions of kinases, potentially overcoming resistance mechanisms associated with kinase-dead mutants or feedback loops.[13]

Key MEK1 Protein Degraders and Preclinical Data

Significant progress has been made in developing potent and selective MEK1/2 degraders. These molecules typically leverage known MEK inhibitor warheads, such as PD0325901, linked to ligands for E3 ligases like von Hippel-Lindau (VHL) or Cereblon (CRBN).[8][14] Below is a summary of key publicly disclosed MEK1/2 degraders and their reported activities.

Table 1: Potency of MEK1/2 Degraders in Cellular Assays

| Compound | E3 Ligase Ligand | Target Warhead | Cell Line | DC₅₀ (Degradation) | IC₅₀ (Proliferation) | Citation |

|---|---|---|---|---|---|---|

| MS432 (23) | VHL | PD0325901 | HT-29 | ~100 nM | 30-200 nM | [4][7][8] |

| MS432 (23) | VHL | PD0325901 | SK-MEL-28 | Not Reported | 30-200 nM | [7][8] |

| Degrader 27 (MS934) | VHL | PD0325901 | HT-29 | <30 nM | Not Reported | [8][14] |

| Degrader 50 (MS910) | CRBN | PD0325901 | HT-29 | ~100 nM | Not Reported | [8][14] |

| PROTAC MEK1 Degrader-1 | VHL | Not Specified | A375 | 1-10 µM | Antiproliferative activity shown |[15] |

Note: DC₅₀ is the concentration of degrader required to reduce the level of the target protein by 50%. IC₅₀ is the concentration required to inhibit cell proliferation by 50%. Data is compiled from multiple sources and experimental conditions may vary.

Table 2: Selectivity and Mechanism of Action Data for MEK1/2 Degraders

| Compound | Key Finding | Method | Citation |

|---|---|---|---|

| MS432 (23) | Highly selective for MEK1/2 degradation. | Global Proteomics | [4][7] |

| Degrader 27 & 50 | Degradation is dependent on the ubiquitin-proteasome system. | Western Blot (with MG-132/MLN4924) | [8] |

| Degrader 27 & 50 | Confirmed selective degradation of MEK1 and MEK2. | Mass Spectrometry Proteomics | [8] |

| MS934 | MEK1/2 degradation leads to subsequent degradation of CRAF. | Global Proteomics, Immunoblotting |[16] |

Experimental Protocols and Workflows

The evaluation of a novel protein degrader requires a series of specific assays to confirm its mechanism of action and therapeutic potential.[17][18] This section provides detailed methodologies for key experiments.

General Experimental Workflow for MEK1 Degrader Evaluation

A typical workflow progresses from confirming target engagement and degradation in vitro to assessing functional cellular outcomes and finally to in vivo studies.

Protocol 1: Western Blotting for MEK1 Degradation

This protocol is used to quantify the reduction in MEK1 protein levels following treatment with a degrader.[19][20]

-

Cell Culture and Treatment:

-

Seed cancer cells (e.g., HT-29, A375) in 6-well plates to achieve 70-80% confluency on the day of treatment.[20]

-

Treat cells with a dose-response of the MEK1 degrader (e.g., 1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 8, 12, or 24 hours).[8]

-

To confirm proteasome-dependent degradation, pre-treat cells with a proteasome inhibitor (e.g., 3 µM MG-132) or a NEDDylation inhibitor (e.g., 3 µM MLN4924) for 2 hours before adding the degrader.[8]

-

-

Lysate Preparation:

-

Place culture dishes on ice and wash cells twice with ice-cold PBS.[21]

-

Aspirate PBS and add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[20]

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with periodic vortexing.[21]

-

Centrifuge at 16,000 x g for 20 minutes at 4°C.

-

Transfer the supernatant (protein lysate) to a new tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein amounts for all samples (e.g., 20 µg per lane). Add Laemmli sample buffer and boil at 95°C for 5 minutes.[21]

-

Load samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST).[21]

-

Incubate the membrane with a primary antibody specific for MEK1 (e.g., Cell Signaling Technology #9124) overnight at 4°C with gentle agitation.[22] Also probe for downstream targets (e.g., p-ERK, total ERK) and a loading control (e.g., Vinculin, GAPDH, or α-Actinin).

-

Wash the membrane three times for 5-10 minutes each with TBST.[23]

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the signal using a digital imager or X-ray film.

-

Quantify band intensities using densitometry software (e.g., ImageJ). Normalize MEK1 band intensity to the loading control to determine the percentage of remaining protein relative to the vehicle-treated control.

-

Protocol 2: Cell Viability Assay

This assay measures the effect of MEK1 degradation on cancer cell proliferation and survival.[24][25]

-

Cell Seeding:

-

Seed cells in 96-well plates at an optimized density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the MEK1 degrader, its inactive epimer or non-binding control, and a reference MEK inhibitor (e.g., PD0325901).

-

Treat the cells with the compounds in triplicate or quadruplicate. Include vehicle-only wells as a negative control.

-

-

Incubation:

-

Incubate the plates for 72 to 96 hours at 37°C in a humidified incubator with 5% CO₂.

-

-

Viability Measurement:

-

There are several readout methods:

-

Resazurin-based (e.g., alamarBlue): Add resazurin solution to each well and incubate for 2-4 hours. Measure fluorescence or absorbance to quantify metabolic activity.[26]

-

ATP-based (e.g., CellTiter-Glo): Add the reagent, which lyses cells and generates a luminescent signal proportional to the amount of ATP present.[27]

-

Colorimetric (e.g., MTT, XTT): Add the tetrazolium salt, which is converted to a colored formazan product by metabolically active cells. Solubilize the product and measure absorbance.[27]

-

-

-

Data Analysis:

-

Subtract the background reading from a "no-cell" control.

-

Normalize the data to the vehicle-treated control wells (representing 100% viability).

-

Plot the percentage of cell viability against the logarithm of the drug concentration.

-

Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC₅₀ value.

-

Conclusion and Future Directions

Targeting MEK1 with protein degraders represents a promising therapeutic strategy, particularly for cancers harboring RAS/RAF mutations.[13][14] The ability of degraders to eliminate the target protein offers distinct advantages over traditional inhibition, including the potential for increased potency, durability of response, and the capacity to overcome certain forms of drug resistance.[1][12] Key preclinical data demonstrates that potent, selective, and orally bioavailable MEK1 degraders can be developed.[4][8]

Future research will focus on optimizing the pharmacokinetic properties of these molecules, understanding the long-term consequences of MEK1/2 ablation, and exploring combination therapies. For instance, combining MEK1/2 degradation with BRAF or PI3K inhibition has shown synergistic anti-tumor activity.[8][14] As the first protein degraders progress through clinical trials, the insights gained will undoubtedly fuel the development of the next generation of cancer therapeutics, with MEK1 degraders poised to play a significant role.

References

- 1. Research progress of MEK1/2 inhibitors and degraders in the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are the therapeutic candidates targeting MEK1? [synapse.patsnap.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The MAPK MEK1/2-ERK1/2 Pathway and Its Implication in Hepatocyte Cell Cycle Control - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Potent and Selective Mitogen-Activated Protein Kinase Kinase 1/2 (MEK1/2) Heterobifunctional Small-molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2024.sci-hub.se [2024.sci-hub.se]

- 11. Quantitative Cell-based Protein Degradation Assays to Identify and Classify Drugs That Target the Ubiquitin-Proteasome System - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Potent and Selective Mitogen-Activated Protein Kinase Kinase 1/2 (MEK1/2) Heterobifunctional Small-molecule Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Characterization of MEK1/2 Degraders Uncovers a Kinase-Independent Role for MEK1/2 in the Stabilization and Maturation of CRAF - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Protein Degrader In Vitro Evaluation Services - Creative Biolabs [creative-biolabs.com]

- 19. Assays for Targeted Protein Degradation | Bio-Techne [bio-techne.com]

- 20. Western Blot Protocol [protocols.io]

- 21. bio-rad.com [bio-rad.com]

- 22. MEK1 Antibody | Cell Signaling Technology [cellsignal.com]

- 23. merckmillipore.com [merckmillipore.com]

- 24. reactionbiology.com [reactionbiology.com]

- 25. lifesciences.danaher.com [lifesciences.danaher.com]

- 26. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Cell Viability Assays: An Overview | MolecularCloud [molecularcloud.org]

Methodological & Application

Protocol for Utilizing PROTAC MEK1 Degrader-1 in A375 Melanoma Cells

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1][2] In a majority of melanoma cases, this pathway is hyperactivated, frequently due to mutations in BRAF and NRAS genes, leading to uncontrolled cell growth.[1][2] MEK1, a key kinase in this cascade, represents a prime therapeutic target.[1] Proteolysis-targeting chimeras (PROTACs) are an innovative therapeutic modality that induce the degradation of target proteins via the ubiquitin-proteasome system.[3][4]

PROTAC MEK1 Degrader-1 is a heterobifunctional molecule composed of a ligand that binds to MEK1 and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[5] This proximity induces the ubiquitination and subsequent degradation of MEK1, leading to the inhibition of downstream signaling, such as the phosphorylation of ERK1/2.[5] This document provides detailed protocols for the use of this compound in the A375 human melanoma cell line, a widely used model in melanoma research.[6]

Mechanism of Action: PROTAC-mediated MEK1 Degradation

This compound facilitates the formation of a ternary complex between MEK1 and the VHL E3 ligase. This induced proximity triggers the transfer of ubiquitin molecules to MEK1, marking it for recognition and degradation by the proteasome. The degradation of MEK1 effectively blocks the signal transduction to its only known substrate, ERK, thereby inhibiting the MAPK pathway and suppressing tumor cell proliferation.[1][5]

References

- 1. Targeting the MAPK Pathway in Melanoma: Why some approaches succeed and other fail - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The Complexity of the ERK/MAP-Kinase Pathway and the Treatment of Melanoma Skin Cancer [frontiersin.org]

- 3. Potent and Selective Mitogen-Activated Protein Kinase Kinase 1/2 (MEK1/2) Heterobifunctional Small-molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A375 Cell Line - A Guide on Melanoma Research [cytion.com]

Application Note and Protocol: Measuring MEK1 Degradation by Western Blot After PROTAC Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1] A PROTAC consists of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][3] This ternary complex formation between the POI and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[3]